![molecular formula C21H21N3O4S B12498947 2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)
2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a morpholine ring, an indole nucleus, and a thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole nucleus, followed by the introduction of the morpholine ring and the thiophene moiety. Common reagents used in these reactions include acyl chlorides, amines, and thiophenes. The reaction conditions often involve the use of solvents such as dichloromethane or dimethyl sulfoxide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The morpholine ring and thiophene moiety contribute to the compound’s overall binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Thiophene-2-carboxylic acid: Contains a thiophene ring similar to the target compound.
Morpholine derivatives: Compounds with a morpholine ring that exhibit similar chemical properties
Uniqueness
2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of three distinct functional groups: the indole nucleus, the morpholine ring, and the thiophene moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Eigenschaften
Molekularformel |
C21H21N3O4S |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
2-[3-(2-morpholin-4-yl-2-oxoacetyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21N3O4S/c25-19(22-12-15-4-3-11-29-15)14-24-13-17(16-5-1-2-6-18(16)24)20(26)21(27)23-7-9-28-10-8-23/h1-6,11,13H,7-10,12,14H2,(H,22,25) |
InChI-Schlüssel |
CQSHTBDARKDRPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B12498864.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498870.png)
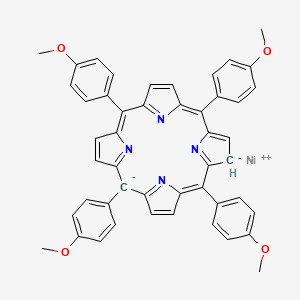
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12498885.png)
![Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate](/img/structure/B12498895.png)
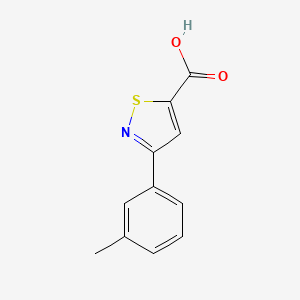
![N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498905.png)

![Propyl 5-{[(4-chlorophenyl)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498930.png)
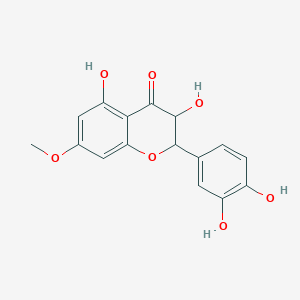
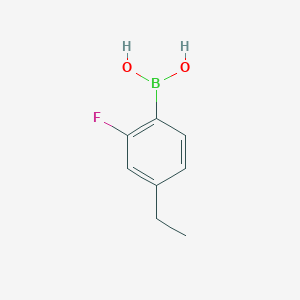
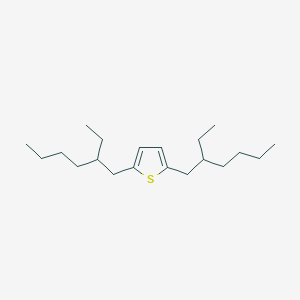
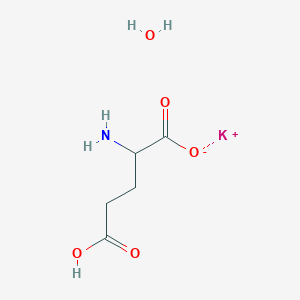
![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)
